molecular formula C13H21N B2682998 Benzyl(3,3-dimethylbutan-2-yl)amine CAS No. 356518-60-0

Benzyl(3,3-dimethylbutan-2-yl)amine

Cat. No. B2682998
CAS RN: 356518-60-0
M. Wt: 191.318
InChI Key: GDVJAMSIPVNJFL-UHFFFAOYSA-N
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Description

Benzyl(3,3-dimethylbutan-2-yl)amine is a chemical compound with the formula C13H21N . It is used for research purposes .


Synthesis Analysis

The synthesis of Benzyl(3,3-dimethylbutan-2-yl)amine or similar compounds typically involves reactions such as amination, arylation, and transamination . These reactions often involve the use of aromatic aldehydes and amine sources .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .


Chemical Reactions Analysis

Amines, including Benzyl(3,3-dimethylbutan-2-yl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The Kb value for a similar compound, methylamine, is 4.6 × 10−4 .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl(3,3-dimethylbutan-2-yl)amine is 191.31 . The boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Multi-Stimuli Responsive Materials

Benzylamine derivatives have been explored for their application in creating multi-stimuli responsive materials. For example, a novel V-shaped molecule and its derivatives demonstrated significant changes in quantum yields and morphology-dependent fluorochromism, influenced by mechanical force or pH changes. Such properties indicate potential for use as security inks, highlighting the application of benzylamine structures in developing smart materials with environmental responsiveness (Xiao-lin Lu & M. Xia, 2016).

Organic Synthesis and Catalysis

In organic synthesis, benzylamine derivatives serve as important intermediates. A procedure for direct carbonylative transformation of benzyl amines under additive-free conditions was developed, showcasing the role of such structures in facilitating complex synthesis processes, including the preparation of drugs like methylphenidate (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).

Corrosion Inhibition

Benzylamine derivatives also demonstrate applications in corrosion inhibition. Studies on the inhibition performance of benzothiazole and benzylamine derivatives on mild steel in acidic environments showed high efficiency, indicating the potential of benzylamine structures in protecting metals against corrosion. The adsorption of these compounds on metal surfaces follows Langmuir's isotherm, suggesting a predominantly chemisorption mechanism for the inhibition process (Zohreh Salarvand et al., 2017).

Material Science and Chemistry

The development of novel, sustainable catalytic methodologies to access benzylamines highlights their prominence in pharmaceutically active compounds. The direct coupling of benzyl alcohols with amines through borrowing hydrogen methodology, facilitated by iron catalysis, underscores the utility of benzylamine derivatives in material science and synthetic chemistry (Tao Yan, B. Feringa, Katalin Barta, 2016).

properties

IUPAC Name

N-benzyl-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJAMSIPVNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(3,3-dimethylbutan-2-yl)amine

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